molecular formula C19H24N4 B2508274 N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890639-16-4

N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2508274
CAS No.: 890639-16-4
M. Wt: 308.429
InChI Key: IQGWVAWUKGEBRC-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H24N4 and its molecular weight is 308.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through various chemical reactions that often involve the cyclocondensation of different precursors under specific conditions. For instance, research has explored the synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives, highlighting the compound's structural and chemical properties. Techniques such as microwave irradiative cyclocondensation have been utilized to prepare compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Similarly, the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines for the preparation of tetraheterocyclic systems has been reported, demonstrating the versatility of this compound in generating novel chemical entities (El-Essawy, 2010).

Biological Activities

Significant research has been dedicated to exploring the biological activities of pyrazolo[1,5-a]pyrimidine derivatives. This includes studies on their antimicrobial, anticancer, and enzyme inhibition potentials. For example, compounds derived from pyrazolo[1,5-a]pyrimidines have been evaluated for their anticancer activity against specific cancer cell lines, revealing some compounds with potent inhibitory effects (Abdellatif et al., 2014). Another study focused on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the compound's potential in the development of new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Applications

The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has also been a subject of interest. Studies have synthesized and tested these compounds for their efficacy against various microbial strains, with some showing pronounced antimicrobial properties. This suggests their possible application in developing new antimicrobial agents (Sirakanyan et al., 2021).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They are identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . Therefore, the future directions for “N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its optical applications and potential uses in medicinal chemistry.

Mechanism of Action

Properties

IUPAC Name

N-butan-2-yl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-6-13(3)20-17-11-14(4)21-19-18(15(5)22-23(17)19)16-9-7-12(2)8-10-16/h7-11,13,20H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGWVAWUKGEBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.